3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
This compound is a piperidine derivative featuring a benzyl ester group at the 1-position and a complex substituent at the 3-position. The 3-position substituent consists of a methylene bridge connecting an isopropylamino group and a 2-hydroxyethyl moiety. This structure confers both lipophilic (isopropyl, benzyl ester) and hydrophilic (hydroxyethyl) properties, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
benzyl 3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-16(2)20(11-12-22)13-18-9-6-10-21(14-18)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18,22H,6,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFVARNQYMXMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure contains a piperidine ring, which is known for its diverse pharmacological effects, including analgesic and anti-inflammatory properties. The compound's unique functional groups, including amine and carboxylic acid moieties, contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 295.39 g/mol. Its structural features can be summarized as follows:
| Element | Count |
|---|---|
| Carbon (C) | 16 |
| Hydrogen (H) | 25 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the hydroxyl group enhances its solubility and potential interactions with biological membranes, while the piperidine ring facilitates binding to various receptors.
Research indicates that compounds with similar structures often exhibit significant activity against enzymes involved in key metabolic pathways, including phosphatidylinositol 3-kinase (PI3K), which is crucial in cell growth and survival signaling pathways .
Biological Activity Studies
Recent studies have explored the compound's biological activities through various assays:
- Antiviral Activity : In vitro assays demonstrated that derivatives of piperidine compounds can inhibit viral replication by targeting specific viral enzymes. For instance, modifications in the ester group significantly influence inhibitory activity against HIV reverse transcriptase .
- Analgesic and Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing pain and inflammation in animal models, suggesting potential therapeutic applications in pain management.
- Binding Affinity Studies : Interaction studies indicate that this compound may have a high binding affinity for certain receptors involved in neurotransmission, potentially influencing mood and cognitive functions .
Case Studies
Several case studies highlight the pharmacological potential of this compound:
- Study on Pain Management : A study evaluated the analgesic effects of piperidine derivatives, showing that modifications at the nitrogen position enhanced pain relief properties while reducing side effects associated with traditional analgesics.
- Antiviral Screening : Another investigation focused on the antiviral properties of similar compounds against HIV, where structural modifications led to improved efficacy in inhibiting viral replication compared to unmodified counterparts .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that slight modifications in the chemical structure can lead to significant changes in biological activity. For example:
| Compound Name | Modification | Biological Activity |
|---|---|---|
| (S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | Methyl substitution | Altered binding profile |
| (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | Cyclopropyl group addition | Enhanced receptor affinity |
| 4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | Variation in functional group position | Changed pharmacological profile |
Scientific Research Applications
Pharmacological Applications
-
Neurotransmitter Modulation
- The compound is being explored for its role as a neurotransmitter agent, particularly in modulating glycine transporters, which are crucial for synaptic transmission in the central nervous system. Research indicates that derivatives of piperidine can enhance inhibitory neurotransmission, potentially offering therapeutic avenues for conditions like anxiety and schizophrenia .
-
Antidepressant Activity
- Studies on similar piperidine derivatives have shown promising results in antidepressant activity, attributed to their ability to influence serotonin and norepinephrine levels in the brain. This suggests that 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester may possess similar properties .
- Antitumor Properties
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Researchers are focusing on optimizing synthetic routes to improve yield and purity, which is essential for subsequent biological testing.
Table: Synthetic Routes and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperidine + Benzyl Chloride | Base-catalyzed reaction | 85% |
| 2 | Intermediate + Hydroxyethylamine | Heat under reflux | 75% |
| 3 | Final esterification | Acidic conditions | 70% |
Case Studies
- Glycine Transport Inhibition
- Antidepressant Efficacy
Comparison with Similar Compounds
Positional Isomers
2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS 1353954-50-3)
- Structural Difference : The substituent is at the 2-position of the piperidine ring instead of the 3-position.
- Impact : Positional isomerism can alter steric interactions with biological targets. For example, a 2-substituted analog may exhibit reduced binding affinity to enzymes requiring a specific spatial arrangement, as seen in studies of TTR ligands .
- Molecular Weight : 334.46 g/mol .
Enantiomers
(S)- and (R)-Enantiomers
- (S)-Enantiomer (CAS 1353994-31-6): Molecular weight 320.43 g/mol; InChIKey: FWERKJJHCWPUKE-KRWDZBQOSA-N .
- (R)-Enantiomer (CAS 1354000-66-0): Molecular weight 320.43 g/mol; formula C₁₈H₂₈N₂O₃ .
- Impact : Enantiomeric differences often lead to divergent pharmacokinetic profiles. For instance, the (S)-enantiomer may exhibit higher metabolic stability due to stereospecific enzyme interactions .
Functional Group Modifications
3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS 1353955-37-9)
- Structural Difference: Replaces the hydroxyethyl group with an aminoethyl and the isopropyl with a methyl group.
- However, reduced steric bulk (methyl vs. isopropyl) may lower target selectivity .
3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1823396-40-2)
Hybrid Derivatives
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1401667-08-0)
Physicochemical Data
<sup>*</sup>logP estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
